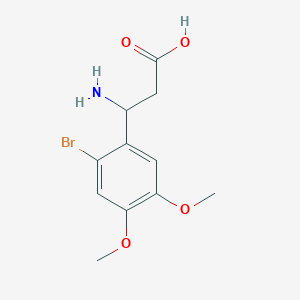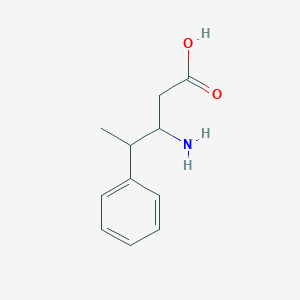
1,3,4-Trimethylphenanthrene
Vue d'ensemble
Description
1,3,4-Trimethylphenanthrene is an organic compound with the molecular formula C₁₇H₁₆ . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple aromatic rings. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,4-Trimethylphenanthrene can be synthesized through several methods, including the Friedel-Crafts alkylation of phenanthrene with appropriate alkylating agents. The reaction typically involves the use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide (e.g., methyl iodide) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
1,3,4-Trimethylphenanthrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted phenanthrenes. Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used in these reactions.
Major Products Formed: The major products formed from these reactions include phenanthrenequinone derivatives, dihydrophenanthrenes, and various substituted phenanthrenes.
Applications De Recherche Scientifique
1,3,4-Trimethylphenanthrene has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of PAHs and their properties.
Biology: The compound is used in biological studies to investigate the effects of PAHs on living organisms and their potential toxicity.
Medicine: Research has explored the potential medicinal properties of this compound, including its use in drug development and as an anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
1,3,4-Trimethylphenanthrene is compared with other similar compounds, such as phenanthrene, anthracene, and pyrene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Phenanthrene
Anthracene
Pyrene
Fluorene
Chrysene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1,3,4-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-10-12(2)15-9-8-14-6-4-5-7-16(14)17(15)13(11)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQWQWFKALGQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697839 | |
| Record name | 1,3,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66271-45-2 | |
| Record name | 1,3,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile](/img/structure/B1504254.png)








![5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1504272.png)



